Bromo(dicyclohexyl)phosphane

Bond dissociation energy Halide displacement Electrophilic phosphine reactivity

Bromo(dicyclohexyl)phosphane (CAS 100384-03-0), also referred to as dicyclohexylphosphinous bromide or dicyclohexylbromophosphine, is a tertiary phosphine bearing two cyclohexyl substituents and a reactive phosphorus–bromine bond (C₁₂H₂₂BrP, MW 277.18 g·mol⁻¹). First reported by Issleib and Seidel in 1959 as part of foundational work on cycloaliphatic diphosphines , the compound belongs to the class of phosphinous halides, which serve as electrophilic phosphorus(III) synthons.

Molecular Formula C12H22BrP
Molecular Weight 277.18 g/mol
CAS No. 100384-03-0
Cat. No. B010074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromo(dicyclohexyl)phosphane
CAS100384-03-0
SynonymsDicyclohexylphosphinbromid
Molecular FormulaC12H22BrP
Molecular Weight277.18 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)Br
InChIInChI=1S/C12H22BrP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
InChIKeySCUJZKWBTRNTDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromo(dicyclohexyl)phosphane (CAS 100384-03-0): A Reactive Phosphinous Bromide Intermediate for Organophosphorus Synthesis


Bromo(dicyclohexyl)phosphane (CAS 100384-03-0), also referred to as dicyclohexylphosphinous bromide or dicyclohexylbromophosphine, is a tertiary phosphine bearing two cyclohexyl substituents and a reactive phosphorus–bromine bond (C₁₂H₂₂BrP, MW 277.18 g·mol⁻¹) [1]. First reported by Issleib and Seidel in 1959 as part of foundational work on cycloaliphatic diphosphines [2], the compound belongs to the class of phosphinous halides, which serve as electrophilic phosphorus(III) synthons. Its sterically demanding cyclohexyl groups and labile P–Br bond distinguish it from the more widely stocked chlorodicyclohexylphosphine analog, making it a targeted procurement choice when milder halide displacement reactivity or a specific leaving-group profile is required for organometallic or ligand syntheses.

1 Mild halide displacement for phosphine ligand synthesis
2 Sterically demanding cyclohexyl groups for organometallic chemistry
3 Br-specific leaving-group profile for oxidative addition to low-valent metals

Why Chlorodicyclohexylphosphine Cannot Simply Replace Bromo(dicyclohexyl)phosphane in P–X Bond Reactivity


Phosphinous halides (R₂P–X) are not interchangeable reagents; the phosphorus–halogen bond strength directly governs the activation barrier for halide metathesis, oxidative addition, and nucleophilic displacement steps in both stoichiometric and catalytic transformations [1]. The P–Br bond dissociation energy (≈272 kJ·mol⁻¹) is substantially lower than that of P–Cl (≈331 kJ·mol⁻¹), conferring markedly higher electrophilic reactivity to bromo(dicyclohexyl)phosphane versus chlorodicyclohexylphosphane [2]. Furthermore, the heavier bromine atom alters the compound‘s lipophilicity (LogP 5.44 vs. 5.29 for the chloro analog) and mass distribution, factors that influence phase-transfer behavior and analytical detectability [3]. Substituting the chloro analog where bromo-specific reactivity is required can result in incomplete conversion, competing reaction pathways, or failure to access the desired phosphine ligand architecture.

P–X Reactivity Gap

P–Br bond is substantially more labile than P–Cl; direct substitution may alter activation barriers and reaction outcomes.

Lipophilicity Mismatch

Bromo analog partitions more into non-polar phases; solvent and phase-transfer behavior may shift with chloro replacement.

Mass Spectrometric Signature

Distinct Br 1:1 doublet vs. Cl 3:1 pattern; reaction monitoring by MS requires re-validation when switching halide.

Bromo(dicyclohexyl)phosphane (CAS 100384-03-0): Quantitative Evidence for Differentiated Selection


P–Br vs. P–Cl Bond Dissociation Energy: A ~59 kJ·mol⁻¹ Reactivity Advantage

The P–Br bond in bromo(dicyclohexyl)phosphane is approximately 59 kJ·mol⁻¹ weaker than the P–Cl bond in chlorodicyclohexylphosphane (≈272 vs. ≈331 kJ·mol⁻¹) [1]. This difference arises from poorer orbital overlap between phosphorus 3p and bromine 4p orbitals compared to phosphorus 3p–chlorine 3p overlap, translating into a lower activation barrier for nucleophilic substitution, oxidative addition to low-valent metals, and halide abstraction reactions.

Bond Energy Gap
Class-level inference
P–Br ≈ 272 kJ·mol⁻¹
P–Cl ≈ 331 kJ·mol⁻¹
Δ ≈ 59 kJ·mol⁻¹
Supports milder activation pathway for synthesis
Gas-phase bond energy values; class-level reference
Bond dissociation energy Halide displacement Electrophilic phosphine reactivity

Increased Lipophilicity (ΔLogP +0.15) for Non-Polar Reaction Media Compatibility

The calculated octanol–water partition coefficient (LogP) for bromo(dicyclohexyl)phosphane is 5.44, compared with 5.29 for chlorodicyclohexylphosphine [1]. The +0.15 LogP increment, attributable to bromine‘s greater polarizability relative to chlorine, indicates enhanced partitioning into non-polar organic phases.

Lipophilicity
Cross-study comparable
LogP 5.44 (Br)
LogP 5.29 (Cl)
ΔLogP +0.15
May improve non-polar solvent compatibility
Computed LogP; consistent methodology
Lipophilicity LogP Phase-transfer catalysis

Distinctive Isotopic Mass Pattern (Br vs. Cl) for Reaction Monitoring and Intermediate Identification

Bromo(dicyclohexyl)phosphane exhibits a characteristic 1:1 doublet isotopic pattern for the molecular ion (⁷⁹Br:⁸¹Br, 276.064 and 278.062 Da) [1], whereas chlorodicyclohexylphosphine displays a ~3:1 pattern (³⁵Cl:³⁷Cl, 232.115 and 234.112 Da). The nearly equal-intensity bromine doublet provides a more easily quantifiable signature for GC–MS or LC–MS monitoring of reaction progress, intermediate identification, and purity assessment.

Isotopic MS Pattern
Head-to-head
Br: 1:1 doublet (⁷⁹Br/⁸¹Br)
Cl: ~3:1 (³⁵Cl/³⁷Cl)
Δ mass +44 Da
Enables unambiguous MS tracking
High-resolution MS; distinct isotopic signature
Mass spectrometry Isotopic pattern Reaction tracking

Synthetic Lineage: Established Precursor for Dicyclohexylphosphine Derivatives via Halide Displacement

The compound‘s earliest documented synthesis by Issleib and Seidel (1959) established it as a reactive intermediate accessible from dicyclohexylphosphine and bromine sources [1]. Unlike the chloro analog—which is predominantly used directly as a ligand feedstock for Buchwald-type precatalysts as documented by Sigma-Aldrich —the bromo variant is specifically employed when the P–Br bond needs to be retained for subsequent oxidative addition to Pd(0) or insertion into metal–halogen bonds to generate phosphido complexes, as demonstrated for analogous bromophosphine systems [2].

Synthetic Lineage
Supporting evidence
Br: reactive intermediate for metal–phosphido bond formation
Cl: direct ligand building block
Supports procurement when P–Br retention is required
Qualitative difference in documented synthetic role
Phosphine ligand precursor Halide displacement Organophosphorus synthesis

Bromo(dicyclohexyl)phosphane (CAS 100384-03-0): Recommended Procurement-Driven Application Scenarios


Synthesis of Dicyclohexylphosphido (–PCy₂) Metal Complexes via Direct P–Br Oxidative Addition

When the target is a transition-metal phosphido complex of the form [M]–PCy₂, bromo(dicyclohexyl)phosphane enables direct oxidative addition of the P–Br bond to low-valent metal centers (e.g., Pd(0), Pt(0), Ni(0)). The ~59 kJ·mol⁻¹ weaker P–Br bond relative to P–Cl (see Section 3, Evidence Item 1) permits this insertion under milder thermal conditions, minimizing ligand decomposition. This approach has precedent in the structurally characterized Pd(0)-phosphenium complex obtained via P–Br bond insertion using a mesityl-substituted bromophosphine [1]. Chlorodicyclohexylphosphine, with its stronger P–Cl bond, would require more forcing conditions or a halide abstractor for the same transformation.

Halide-Selective Sequential Functionalization of Phosphorus(III) Centers

In synthetic sequences requiring orthogonal reactivity at the phosphorus center, the P–Br bond in bromo(dicyclohexyl)phosphane can be selectively displaced in the presence of more robust P–Cl or P–C bonds. The +44 Da mass shift of the bromo vs. chloro isotopologue (see Section 3, Evidence Item 3) also facilitates reaction monitoring by GC–MS. A user would procure this compound when the synthetic plan calls for stepwise introduction of different substituents at phosphorus, exploiting the kinetic lability of the P–Br bond.

Precursor to Bulky Dicyclohexylphosphine Ligands Requiring Non-Chloride Starting Materials

Certain cross-coupling catalyst systems are sensitive to residual chloride, which can poison palladium catalysts or promote undesired halide exchange pathways. Bromo(dicyclohexyl)phosphane serves as a chloride-free precursor for the preparation of dicyclohexylphosphine-derived ligands. The higher LogP of the bromo analog (5.44 vs. 5.29; see Section 3, Evidence Item 2) also improves solubility in the non-polar solvents (toluene, hexanes) typically employed for air-sensitive phosphine manipulations, reducing the need for polar co-solvents that may interfere with downstream organometallic steps.

Development of Novel Phosphinous Halide-Based Reagents for Catalytic Methodology

Research groups developing new catalytic methodologies based on phosphinous halide reactivity—such as P–X bond activation, halogen-bonding catalysis, or phosphenium ion generation—should prioritize the bromo derivative. As established in the configurational stability study of chlorophosphines by Humbel et al. [1], bromophosphines undergo instantaneous halide exchange with HBr, demonstrating fundamentally faster dynamics at the phosphorus center compared to chlorophosphines. The bromo compound therefore provides the more reactive entry point for exploratory catalytic reaction development.

Application
Selection Property
Validation Focus
Metal–phosphido complex synthesis
P–Br oxidative addition reactivity
Low-temperature metal insertion
Sequential P-center functionalization
Orthogonal halide reactivity
Selective displacement monitoring
Chloride-sensitive catalyst preparation
Halide-free precursor
Non-polar solvent compatibility
Catalytic methodology development
High P–X lability for exploratory chemistry
Rapid halide exchange dynamics
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